molecular formula C9H6F2O2 B13071771 3-(2,3-Difluorophenyl)-3-oxopropanal

3-(2,3-Difluorophenyl)-3-oxopropanal

Cat. No.: B13071771
M. Wt: 184.14 g/mol
InChI Key: HBTAODAETJMBSM-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-3-oxopropanal (CAS 1019022-74-2) is a high-purity chemical building block of significant interest in medicinal chemistry and antibacterial research. This compound, with the molecular formula C9H6F2O2 and a molecular weight of 184.14 g/mol, belongs to a class of 3-aryl-3-oxopropanal structures known for their biological activity . The electron-withdrawing difluorophenyl group at the 3-position enhances the compound's reactivity, making it a versatile synthon for the preparation of various heterocyclic derivatives, particularly through reactions with amines and hydrazines. Scientific studies on closely related analogs have demonstrated that this compound class possesses promising antibacterial properties . Research indicates that derivatives of 3-(4-halophenyl)-3-oxopropanal exhibit moderate to potent activity against Gram-positive bacteria, including Staphylococcus aureus , with some showing enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to established antibiotics like Levofloxacin . The incorporation of fluorine atoms is a strategic element in drug design, as it can profoundly influence a molecule's pharmacokinetics, metabolic stability, and binding affinity to biological targets . Therefore, 3-(2,3-Difluorophenyl)-3-oxopropanal serves as a critical intermediate for researchers developing novel antibacterial agents and exploring new therapeutic scaffolds to address the challenge of drug-resistant pathogens. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,5H,4H2

InChI Key

HBTAODAETJMBSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-3-oxopropanal typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. One common method is the aldol condensation reaction, where 2,3-difluorobenzaldehyde reacts with acetaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of 3-(2,3-Difluorophenyl)-3-oxopropanal may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(2,3-Difluorophenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-3-oxopropanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The difluorophenyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-(2,3-Difluorophenyl)-3-oxopropanal and Analogs

Compound Name Substituent(s) on Phenyl Ring Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
3-(2,3-Difluorophenyl)-3-oxopropanal 2,3-difluoro Aldehyde + ketone C₉H₅F₂O₂ 186.14* Reactive intermediate (inferred)
3-(3-Chlorophenyl)-3-oxopropanal 3-chloro Aldehyde + ketone C₉H₇ClO₂ 182.61 R&D use (toxicological studies)
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate 3,4-difluoro Ester + ketone C₁₁H₁₀F₂O₃ 228.19 Pharmaceutical intermediate
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate 2,5-difluoro Ester + ketone C₁₁H₁₀F₂O₃ 228.19 Synthetic precursor
3-(3-Bromophenyl)-3-oxopropanoic acid 3-bromo Carboxylic acid + ketone C₉H₇BrO₃ 261.06 Specialty chemical synthesis

*Calculated based on molecular formula.

Physicochemical and Reactivity Differences

  • Functional Group Reactivity: The aldehyde group in 3-(2,3-Difluorophenyl)-3-oxopropanal is more reactive than ester or acid derivatives, making it suitable for condensation reactions (e.g., Knoevenagel or aldol reactions). Esters (e.g., ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate) are more stable and commonly used as intermediates in drug synthesis .

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